Methylaconitic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

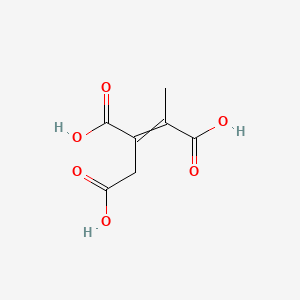

C7H8O6 |

|---|---|

Poids moléculaire |

188.13 g/mol |

Nom IUPAC |

but-2-ene-1,2,3-tricarboxylic acid |

InChI |

InChI=1S/C7H8O6/c1-3(6(10)11)4(7(12)13)2-5(8)9/h2H2,1H3,(H,8,9)(H,10,11)(H,12,13) |

Clé InChI |

NUZLRKBHOBPTQV-UHFFFAOYSA-N |

SMILES canonique |

CC(=C(CC(=O)O)C(=O)O)C(=O)O |

Synonymes |

alpha-methyl-cis-aconitate alpha-methylaconitate cis-2-butene-1,2,3-tricarboxylic acid |

Origine du produit |

United States |

Q & A

Q. What statistical frameworks are appropriate for analyzing dose-response relationships in this compound’s bioactivity studies?

- Methodological Answer : Employ nonlinear regression models (e.g., Hill equation) to fit dose-response data. Account for clustered data (e.g., repeated measurements per subject) using mixed-effects models. Validate assumptions via residual plots and sensitivity analyses (e.g., bootstrap resampling) .

- Data Contradiction Example : If IC₅₀ values vary across studies, assess confounding factors (e.g., cell line viability assays vs. in vivo models) and apply meta-regression to quantify heterogeneity .

Q. How can researchers resolve contradictions between computational predictions and experimental results for this compound’s reactivity?

- Methodological Answer : Compare density functional theory (DFT) simulations (e.g., Gibbs free energy barriers) with kinetic experimental data (e.g., Arrhenius plots). Identify limitations in computational approximations (e.g., solvent effects, basis set choices) and iteratively refine models. Use Bayesian inference to quantify uncertainty in predicted reaction pathways .

- Case Study : If DFT underestimates hydrolysis rates, re-evaluate implicit solvent models or incorporate explicit water molecules in simulations .

Q. What validation strategies are critical for ensuring the reliability of this compound’s spectroscopic assignments in complex mixtures?

- Methodological Answer : Apply 2D NMR techniques (e.g., HSQC, HMBC) to resolve overlapping signals. Cross-reference with spiked standards or isotopic labeling. Validate assignments via independent synthetic routes or literature comparisons .

- Data Quality Check : Report signal-to-noise ratios and integration errors for critical peaks .

Methodological Design & Reproducibility

Q. How should researchers design experiments to distinguish this compound’s direct effects from matrix interference in environmental samples?

- Methodological Answer : Implement matrix-matched calibration curves and recovery studies (spike-and-recovery tests). Use tandem mass spectrometry (LC-MS/MS) with isotopic internal standards to correct for ion suppression. Include blank controls and replicate analyses (n ≥ 5) to quantify background noise .

- Example Workflow : For soil samples, validate extraction efficiency via Soxhlet vs. accelerated solvent extraction (ASE) comparisons .

Q. What criteria define robust structure-activity relationship (SAR) models for this compound derivatives?

- Methodological Answer : Use multivariate analysis (e.g., partial least squares regression) to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity. Validate models via leave-one-out cross-validation and external test sets. Address multicollinearity using variance inflation factor (VIF) thresholds .

- Data Pitfall : Overfitting due to small sample sizes—apply Akaike information criterion (AIC) for model selection .

Cross-Disciplinary Considerations

Q. How can researchers integrate this compound’s toxicological data across in vitro, in vivo, and epidemiological studies?

- Methodological Answer : Apply systematic review protocols (PRISMA guidelines) to collate evidence. Use GRADE criteria to assess study quality and weight-of-evidence approaches for hazard identification. Address interspecies differences via physiologically based pharmacokinetic (PBPK) modeling .

- Conflict Resolution : Transparently report conflicts in risk assessments (e.g., cytotoxicity vs. apical endpoints) and prioritize mechanistic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.